![molecular formula C4H5N5S B2410442 [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile CAS No. 74599-36-3](/img/structure/B2410442.png)
[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile
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Overview
Description
The compound “[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring contains three nitrogen atoms and two carbon atoms . The compound also has an amino group (-NH2), a thio group (-SH), and a nitrile group (-CN) .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its functional groups around the 1,2,4-triazole ring . The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The amino group might participate in acid-base reactions, the thio group in nucleophilic substitutions, and the nitrile group in reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like -NH2 and -CN might make the compound soluble in polar solvents .Scientific Research Applications
Heterocyclic Chemistry and Drug Design
The 1,2,4-triazole ring system is a versatile scaffold in drug discovery due to its diverse biological activities. Researchers have explored [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile derivatives for their potential as:
- Antifungal Agents : Triazoles have shown promising antifungal properties .
- Anticancer Compounds : Some 1,2,4-triazoles exhibit anticancer activity .
- Antiviral Agents : The compound’s structure may contribute to antiviral effects .
Plant Protection Products
The mass production of 3- and 4-amino-1,2,4-triazoles has been organized for plant protection products. These compounds serve as:
Intermediates in Organic Synthesis
[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile serves as an intermediate for the preparation of other compounds. For instance:
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , and anti-inflammatory properties. They interact with various enzymes and receptors in the body, which could be potential targets.
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with active site residues .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazoles, have been reported to interfere with several biochemical pathways, including those involved in cell proliferation, inflammation, and viral replication .
Result of Action
Similar compounds, such as 1,2,4-triazoles, have been reported to exhibit various biological effects, including inhibition of cell proliferation, reduction of inflammation, and prevention of viral replication .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5S/c5-1-2-10-4-8-7-3-9(4)6/h3H,2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCMUFXUIVYZSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile |
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